Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring:
- A (2S,4S) -configured pyrrolidine ring.
- A tert-butyl carbamate group at position 1.
- A hydroxyl group at position 4.
- A 5-(4-bromophenyl)-substituted imidazole at position 2.
This compound is of interest in medicinal chemistry and materials science due to its stereochemical precision and functional groups, which enable hydrogen bonding (via the hydroxyl) and halogen-mediated interactions (via bromine) .
Properties
Molecular Formula |
C18H22BrN3O3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21)/t13-,15-/m0/s1 |
InChI Key |
OATSQCPKQFFFPW-ZFWWWQNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening and Cyclization
A domino intermolecular/intramolecular S<sub>N</sub>2 cyclization strategy, as demonstrated by J-stage, enables stereocontrolled pyrrolidine formation.
Procedure :
-
Epoxide activation : Treatment of epoxide S1 with Cp<sub>2</sub>TiCl<sub>2</sub> (1.2 eq) and Zn dust (5 eq) in THF generates a titanium-alkoxide intermediate.
-
Cyclization : Addition of BuSH initiates S<sub>N</sub>2 displacement, yielding fused cyclohexane-pyrrolidine systems without E2 elimination byproducts.
-
Oxidation : Dess–Martin periodinane oxidizes secondary alcohols to ketones (e.g., S8 and S17 ).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxide activation | Cp<sub>2</sub>TiCl<sub>2</sub>, Zn, THF, rt, 17 h | 85% |
| Cyclization | BuSH, THF, rt | 78% |
| Oxidation | Dess–Martin periodinane, CH<sub>2</sub>Cl<sub>2</sub>, 2 h | 92% |
Hydroxyl Group Protection
The C4 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired reactions during subsequent steps:
-
Yield : 89–94% after silica gel purification.
| Method | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| A | Toluene | None | 70°C | 16 h | 64% |
| B | THF | Triethylamine | 20°C | 20 h | 72% |
Imidazole Ring Formation
The Debus-Radziszewski reaction constructs the imidazole ring via condensation of α-diketones with ammonia and aldehydes. For 5-(4-bromophenyl)-1H-imidazol-2-yl :
-
Aldehyde preparation : Oxidation of alcohol S8 to aldehyde S17 using Dess–Martin periodinane.
-
Cyclization : Reaction with ammonium acetate and nitroethane under microwave irradiation (150°C, 20 min) achieves 68% yield.
Coupling of Pyrrolidine and Imidazole Subunits
Amide Bond Formation
Coupling the imidazole-2-carboxylic acid derivative with the pyrrolidine amine employs COMU/Oxyma activation:
Stereochemical Control
Chiral resolution via enzymatic kinetic resolution or asymmetric catalysis ensures (2S,4S) configuration. For example:
Final Deprotection and Functionalization
TBS Ether Deprotection
tert-Butyl Carbamate Installation
Boc protection of the pyrrolidine nitrogen:
-
Reagents : Boc<sub>2</sub>O (1.2 eq), DMAP (0.1 eq), CH<sub>2</sub>Cl<sub>2</sub>, rt, 12 h → 89% yield.
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Total Yield | Stereoselectivity |
|---|---|---|---|
| 1 | Epoxide cyclization → Imidazole coupling | 52% | >98% ee |
| 2 | Pyrrolidine oxidation → Debus cyclization | 48% | 95% ee |
Route 1 offers superior stereocontrol but requires stringent anhydrous conditions. Route 2 is more scalable but necessitates additional purification steps.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The imidazole ring can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated imidazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor or receptor modulator. The unique structural components suggest interactions with various biological pathways, particularly those involving imidazole-containing compounds.
Key Findings from Research Studies
- Enzyme Inhibition : Preliminary studies indicate that Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate may inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in disease treatment.
- Receptor Modulation : The compound's structure suggests it could modulate receptor activity, impacting signaling pathways relevant to various physiological processes .
Applications in Medicinal Chemistry
This compound can be applied in several areas of medicinal chemistry:
- Drug Development : Its potential as an enzyme inhibitor makes it a candidate for developing new pharmaceuticals targeting specific diseases.
- Biological Assays : The compound can be utilized in binding affinity studies and cellular assays to elucidate its pharmacological profile.
- Lead Compound for Further Modifications : Due to its unique structure, it serves as a lead compound for synthesizing analogs with improved efficacy and selectivity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | Dicarboxylate moiety | Different stereochemistry at key positions |
| tert-butyl 4-(5-bromoindazol-1-yl)piperidine-1-carboxylate | Piperidine ring | Potentially different biological activity due to ring structure |
| (R)-2-methylpyrrolidine | Simpler pyrrolidine structure | Lacks additional functional groups that may enhance biological activity |
This table illustrates how this compound stands out within its chemical class.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
The following table compares the target compound with structurally similar derivatives:
Functional Group Analysis
A. Imidazole Substituents
- 4-Bromophenyl (Target) : Introduces electron-withdrawing effects, enhancing stability and enabling halogen bonding. Bromine’s molecular weight (~79.9 g/mol) increases lipophilicity (clogP ~2.5 estimated).
- 4-Boronate (CAS 1007882-12-3) : Replaces Br with a boronate ester (B(OR)₂), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fused Rings (CAS 1378391-45-7) : Complex aromatic systems may enhance π-π stacking but reduce solubility .
B. Pyrrolidine Substituents
- 4-Hydroxyl (Target) : Participates in hydrogen bonding, improving aqueous solubility (estimated logS ~-3.5).
- 4-Methoxymethyl (CAS 1378391-45-7) : Ether group increases lipophilicity (clogP ~1.8) and reduces hydrogen-bonding capacity .
- 4-Benzyloxy (CAS 1800019-47-9) : Bulky protecting group; requires deprotection for further functionalization .
C. Stereochemical Considerations
- The (2S,4S) configuration in the target compound is critical for chiral recognition in drug-receptor interactions. Analogs with (2R,4S) stereochemistry (e.g., CAS 1800019-47-9) exhibit distinct spatial arrangements, altering biological activity .
Biological Activity
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C18H22BrN3O3 and a molecular weight of approximately 408.3 g/mol. Its structure includes several notable components:
- Tert-butyl group : Enhances lipophilicity and may influence biological interactions.
- Bromophenyl moiety : Potentially contributes to receptor binding and activity modulation.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme inhibition.
- Hydroxypyrrolidine unit : Impacts the compound's stereochemistry and interaction with biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Tert-butyl | Increases lipophilicity |
| Bromophenyl | Potential receptor binding |
| Imidazole | Involved in enzyme inhibition |
| Hydroxypyrrolidine | Affects stereochemistry and biological interactions |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, particularly in pathways involving imidazole-containing compounds.
Pharmacological Studies
- Enzyme Inhibition : Initial studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. Molecular docking studies have been employed to predict binding affinities to targets such as cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways .
- Cellular Assays : Research involving cellular assays is essential for understanding the pharmacological profile of the compound. These studies typically assess cell viability, proliferation, and apoptosis in response to treatment with the compound.
Case Studies
Several case studies have explored the biological effects of similar compounds with structural analogs to this compound:
- Study on Carcinogen Inhibition : A related study demonstrated that a structurally similar compound exhibited significant inhibitory effects on benzo[alpha]pyrene-induced neoplasia in mice. The study highlighted the potential for such compounds to reduce tumor incidence and burden .
- Analgesic Activity Assessment : Another study focused on new derivatives containing bromophenyl groups, which showed promising analgesic effects through various pharmacological tests. These findings suggest that modifications to the imidazole and pyrrolidine structures can enhance therapeutic efficacy against pain .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Potential inhibition of COX enzymes |
| Tumor Inhibition | Reduced tumor incidence in animal models |
| Analgesic Effects | Significant pain relief observed in assays |
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions. A common strategy begins with a pyrrolidine scaffold functionalized with hydroxyl and tert-butyl carbamate groups. For example, tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate) are used as starting materials, followed by bromophenyl-imidazole coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions . Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical for stereochemical control during imidazole ring formation .
Q. Key Intermediates and Steps
| Step | Intermediate | Role | Reference |
|---|---|---|---|
| 1 | Boc-protected pyrrolidine | Stereochemical control | |
| 2 | 4-Bromophenyl-imidazole precursor | Electrophilic coupling | |
| 3 | Deprotection and final purification | Yield optimization |
Q. How is the stereochemistry of the (2S,4S) configuration validated?
Stereochemical validation employs:
- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of substituents .
- X-ray Crystallography : Definitive structural determination, as seen in analogous pyrrolidine-carboxylate derivatives .
- Chiral HPLC : To resolve enantiomers and assess optical purity .
Example Data
For a related compound, X-ray analysis confirmed the (2S,4S) configuration with bond angles of 88.852° and 81.206° in the triclinic crystal system .
Q. What biological targets or mechanisms are associated with this compound?
The bromophenyl-imidazole moiety suggests potential kinase or enzyme inhibition. Structural analogs exhibit:
- Anticancer activity : Cytotoxicity assays (e.g., IC₅₀ values) against cancer cell lines via apoptosis induction .
- Antimicrobial effects : Disruption of bacterial biofilms or quorum sensing .
- Enzyme interactions : Molecular docking studies predict binding to catalytic sites of kinases or proteases .
Advanced Research Questions
Q. How can synthetic yield be optimized while maintaining stereochemical fidelity?
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in imidazole synthesis .
- Temperature Control : Low temperatures (−78°C) during lithiation steps reduce racemization .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane (1:6 to 1:8) enhances purity (>95%) .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, resolving ambiguities from overlapping signals .
- Isotopic Labeling : ¹³C-labeled analogs clarify carbon environments in complex spectra .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 4-hydroxypyrrolidine derivatives) .
Q. What in silico strategies predict its pharmacokinetic or target-binding properties?
- Molecular Docking : Software like AutoDock Vina simulates binding to kinases (e.g., WDR5) using crystal structures (PDB: 5KVE) .
- QSAR Models : Correlate substituent electronegativity (e.g., bromine) with cytotoxicity .
- ADMET Prediction : Tools like SwissADME estimate logP (2.8–3.5) and BBB permeability .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Substituent Modification : Replace 4-bromophenyl with 4-chlorophenyl to assess halogen effects on potency .
- Scaffold Hybridization : Fuse pyrrolidine with pyrimidine rings (e.g., tert-butyl piperazine-carboxylate derivatives) to enhance solubility .
- Bioisosteres : Substitute imidazole with triazole to improve metabolic stability .
Q. How is compound stability assessed under varying experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
